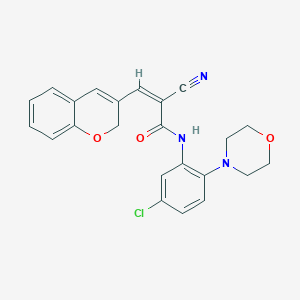
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of compounds similar to "(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide" are of significant interest in the field of organic chemistry due to their potential biological and pharmaceutical applications. These compounds often involve complex synthesis pathways and detailed structural analysis to understand their properties and reactivity.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, starting from basic chemical precursors to achieve the desired molecular structure. For instance, the synthesis of 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide, a compound with a wide range of biological activities, involves characterizing techniques like 1H-NMR, 13C-NMR, HRMS, FT-IR, and single crystal X-ray diffraction (Rao et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using X-ray crystallography, providing insights into the stereochemistry and atomic arrangement. The crystal structure analysis helps in understanding the compound's stability and reactivity. For example, the analysis of enaminone-based compounds through single crystal X-ray diffraction technique sheds light on the intermolecular interactions and electronic properties (Barakat et al., 2020).
Chemical Reactions and Properties
Research on related compounds includes examining their reactivity with various chemical reagents. For example, the reaction of zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one with specific amides and esters results in compounds with unique stereochemical properties (Shchepin et al., 2006).
Wissenschaftliche Forschungsanwendungen
Zinc Enolate Reactions
One study explores the reactions of zinc enolate with various compounds, including 3-aryl-2-cyanoprop-2-enoates, leading to derivatives useful in organic synthesis (Shchepin et al., 2006).
Synthesis and Molecular Insights
Another research focuses on the one-pot synthesis of enaminones, a class of compounds including morpholine derivatives. These compounds are studied for their molecular structure and electronic properties (Barakat et al., 2020).
Transamination Studies
Transamination reactions involving morpholine and cyanothioacetamide were studied, resulting in compounds like 3-(morpholin-1-yl)-3-thioxopropanenitrile. This research provides insights into the structural characteristics of these products (Dyachenko et al., 2012).
Anticonvulsant Activity
The synthesis of novel enaminones, including morpholine derivatives, has been explored for potential anticonvulsant activities. These compounds show promising results in various anticonvulsant models (Edafiogho et al., 1992).
Biological Activity Studies
Research on the biological activity of enaminone derivatives, including morpholine, demonstrates their potential in medical applications. This includes their anti-inflammatory and antimicrobial activities (Ahmed, 2017).
Dynamic Features of Complexes
A study investigates the dynamic features of amino-substituted zirconium complexes, including morpholine derivatives. This research is significant in understanding the chemical properties of such complexes (Knüppel et al., 2000).
Novel Chromanes Synthesis
The synthesis of novel chromanes using morpholinocyclopentene demonstrates the compound's utility in creating structurally diverse molecules (Korotaev et al., 2017).
Macrocyclic Enamines
Research on macrocyclic enamines and acylenamines, including morpholine derivatives, sheds light on their potential in organic synthesis and pharmaceutical applications (Hünig et al., 1972).
Dihydropyrimidinone Derivatives
A study on the synthesis of dihydropyrimidinone derivatives, including morpholine moiety, highlights its role in creating compounds with potential pharmaceutical applications (Bhat et al., 2018).
Functionalized Tetrahydropyrimidinones
The synthesis of functionalized tetrahydropyrimidinones using morpholine and other compounds demonstrates their potential in developing new materials with unique properties (Liu et al., 2014).
Eigenschaften
IUPAC Name |
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-19-5-6-21(27-7-9-29-10-8-27)20(13-19)26-23(28)18(14-25)12-16-11-17-3-1-2-4-22(17)30-15-16/h1-6,11-13H,7-10,15H2,(H,26,28)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKHUXJNYZKWKS-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C(=CC3=CC4=CC=CC=C4OC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)
![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)
![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)
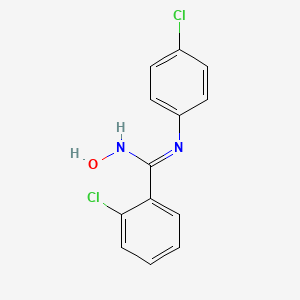
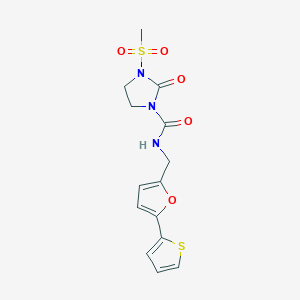
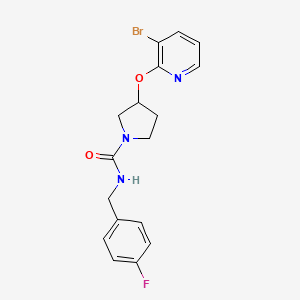
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)
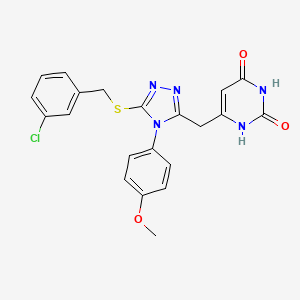
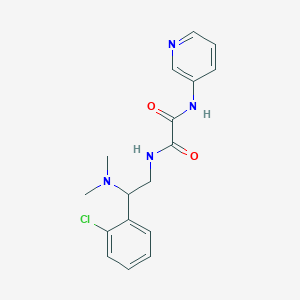
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)